4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-[4-(methylethyl)pheny l]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one
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Overview
Description
4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one is a complex organic compound that features a thiazole ring, a pyrrolinone core, and a morpholine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized by reacting acetylacetone with thiourea under acidic conditions. The resulting thiazole intermediate is then subjected to further functionalization to introduce the dimethyl and carbonyl groups.
The pyrrolinone core is synthesized separately through a condensation reaction involving an appropriate aldehyde and an amine. The morpholine substituent is introduced via nucleophilic substitution, where the morpholine ring is attached to the ethyl group of the pyrrolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the thiazole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the dimethyl groups can be replaced by other substituents using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, nitro compounds
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of various substituted thiazole derivatives
Scientific Research Applications
4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring, which is known for its biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in microbial growth and cancer cell proliferation.
Pathways Involved: It may inhibit key biochemical pathways, such as DNA synthesis and protein synthesis, leading to the suppression of microbial and cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one
- **4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(2-piperidin-4-ylethyl)-3-pyrrolin-2-one
- **4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(2-pyrrolidin-4-ylethyl)-3-pyrrolin-2-one
Uniqueness
The uniqueness of 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, in particular, enhances its solubility and bioavailability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C25H31N3O4S |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H31N3O4S/c1-15(2)18-5-7-19(8-6-18)21-20(22(29)24-16(3)26-17(4)33-24)23(30)25(31)28(21)10-9-27-11-13-32-14-12-27/h5-8,15,21,30H,9-14H2,1-4H3 |
InChI Key |
NVFANUXROGUGGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(C)C)CCN4CCOCC4)O |
Origin of Product |
United States |
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